Direct Target Engagement: Leucinostatin A vs. Lefleuganan for ATP Synthase Inhibition
Leucinostatin A directly and potently inhibits mitochondrial ATP synthase, a key differentiator from its clinical-stage analog, lefleuganan. While both compounds exhibit antiprotozoal activity, their mechanisms are fundamentally different. Leucinostatin A specifically targets and inhibits ATP synthase in the nanomolar range, whereas lefleuganan does not engage this target [1]. This difference is attributed to the presence of hydroxyleucine at position 7 in leucinostatin A [1].
| Evidence Dimension | Inhibition of ATP synthesis by purified mitochondrial ATP synthase |
|---|---|
| Target Compound Data | Nanomolar range inhibition |
| Comparator Or Baseline | Lefleuganan (no specific inhibition of ATP synthase) |
| Quantified Difference | Target engagement is present for leucinostatin A but absent for lefleuganan. |
| Conditions | Purified human, bovine, and yeast mitochondrial ATP synthase enzymes; in vitro assay [1]. |
Why This Matters
This confirms Leucinostatin A as the essential, on-target tool compound for studying mitochondrial ATP synthase function, whereas lefleuganan would be a confounding negative control.
- [1] Brand GD, et al. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. J Med Chem. 2025 Feb 14;68(4):4237-4258. View Source
